![molecular formula C10H14N2O5 B584018 [1',2',3',4',5'-13C5]thymidine CAS No. 156968-81-9](/img/structure/B584018.png)
[1',2',3',4',5'-13C5]thymidine
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Overview
Description
“[1’,2’,3’,4’,5’-13C5]thymidine” is a stable isotope labelled form of thymidine . Thymidine is a pyrimidine deoxynucleoside, which is a constituent of DNA and pairs with deoxyadenosine (A) in double-stranded DNA . It is used in the syntheses of active pharmaceutical ingredients such as zidovudine . In cell biology, it is used to synchronize the cells in S phase .
Molecular Structure Analysis
The molecular formula of “[1’,2’,3’,4’,5’-13C5]thymidine” is 13C5 C5 H14 N2 O5 . The molecular weight is 247.19 .Physical And Chemical Properties Analysis
“[1’,2’,3’,4’,5’-13C5]thymidine” is a solid form as small white crystals or white crystalline powder . The molecular weight is 247.19 and the melting point is 185 °C .Scientific Research Applications
DNA Synthesis and Cell Synchronization
Thymidine is a pyrimidine deoxynucleoside and is one of the building blocks of DNA . It pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase , which is the part of the cell cycle where DNA is replicated.
Thymidine Hypermodification
Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) . These appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases . This process is critical in protecting bacterial viruses from the endonuclease-based defenses of their cellular hosts .
Viral Countermeasures
DNA hypermodifications likely function as viral countermeasures against host-encoded genome defense systems through steric interference of DNA binding by endonucleases . This is particularly relevant in the study of bacteriophages, which often contain nucleobases in their virion DNA that are comparable in composition and complexity to the hypermodified bases of tRNA .
Active Pharmaceutical Ingredient Synthesis
Thymidine is used in the synthesis of active pharmaceutical ingredients such as zidovudine . Zidovudine is an antiretroviral medication used to prevent and treat HIV/AIDS .
Study of DNA Modifications
The combinatorial permutations of thymidine hypermodification genes found in viral metagenomes from geographically widespread sources suggest an untapped reservoir of chemical diversity in DNA hypermodifications . This opens up new avenues for studying DNA modifications and their implications in various biological processes.
Tissue Development and Homeostasis
Quantification of proliferating cells is critical to understanding fundamental mechanisms of tissue development, homeostasis, and response to stress or injury . Thymidine, being a key component of DNA, plays a crucial role in these processes.
Mechanism of Action
Target of Action
The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .
Mode of Action
Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .
Biochemical Pathways
Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .
Pharmacokinetics
It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .
Result of Action
The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .
Action Environment
The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-DUGFCQTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1',2',3',4',5'-13C5]thymidine |
Q & A
Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?
A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []
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